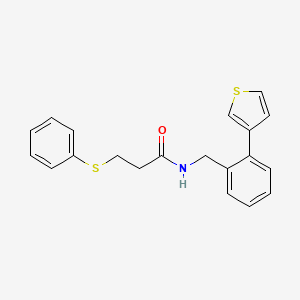
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a compound known for its unique chemical structure and potential applications in various scientific fields. Its intricate molecular framework, combining elements such as fluorine, pyrrolidine, pyrazole, and pyrimidine, contributes to its distinct properties and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. Here's a simplified outline of one possible synthetic route:
Starting Materials: : The synthesis begins with commercially available starting materials such as 6-ethyl-5-fluoropyrimidine, pyrrolidine, pyrazole, and appropriate linking agents.
Reaction Steps
Nucleophilic Substitution: The pyrimidine derivative undergoes nucleophilic substitution with a suitable nucleophile to introduce the fluorine atom.
Coupling Reaction: The substituted pyrimidine is then coupled with pyrrolidine through an appropriate coupling agent.
Cyclization: The intermediate product is cyclized to form the pyrrolidine ring.
Formation of the Ethanone Linkage: The pyrazole ring is introduced, and the ethanone linkage is formed through further reaction steps.
Reaction Conditions: : Typical conditions involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The reactions are carried out under controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes similar to the laboratory synthesis but with optimizations for cost-efficiency and large-scale yield. Key considerations include the choice of reaction vessels, purification techniques like crystallization or chromatography, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone undergoes various chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, potentially involving reagents like hydrogen peroxide or permanganate. These reactions might lead to the formation of ketones or aldehydes.
Reduction: : Reduction reactions can occur using reagents such as sodium borohydride or lithium aluminum hydride, potentially reducing ketones or aldehydes back to alcohols.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Reagents such as halides or amines might be used in these reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, acetonitrile.
Catalysts: : Palladium, copper salts.
Temperatures: : Typically range from ambient to elevated temperatures, depending on the reaction.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield ketones or aldehydes, while reduction could lead to alcohols.
科学的研究の応用
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has significant applications in various scientific research fields:
Chemistry: : As a building block in organic synthesis, it can be used to create more complex molecules for material science or pharmaceutical research.
Biology: : It can serve as a probe or ligand in biological assays, helping to elucidate biological pathways and interactions.
Medicine: : Its potential pharmacological properties might be explored for developing new therapeutic agents, particularly in oncology or neurology.
Industry: : It could be used in the development of advanced materials, such as polymers or catalysts.
作用機序
The mechanism by which 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exerts its effects depends on its specific application:
Molecular Targets: : It might interact with specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : The compound could influence various biochemical pathways, potentially inhibiting or activating specific processes depending on its binding affinity and selectivity.
類似化合物との比較
Compared to similar compounds, 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exhibits unique properties due to its specific functional groups and molecular structure. Similar compounds include:
1-(3-((5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: : Similar in structure but lacks the ethyl group, which might influence its chemical reactivity and biological activity.
1-(3-((6-ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: : Similar in structure but lacks the fluorine atom, potentially affecting its pharmacological properties and stability.
This thorough analysis highlights the versatility and potential of this compound in scientific research and industry. The compound's unique structure offers numerous opportunities for further exploration and application.
特性
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2/c1-2-12-14(16)15(18-10-17-12)23-11-4-7-20(8-11)13(22)9-21-6-3-5-19-21/h3,5-6,10-11H,2,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALOKLNGGNOQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2846302.png)
![2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2846304.png)





![3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2846318.png)



![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/new.no-structure.jpg)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2846323.png)
![3,3-Dimethyl-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]butan-1-one](/img/structure/B2846324.png)
